molecular formula C17H16FN3 B1423519 6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine CAS No. 1355939-28-4

6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine

Cat. No. B1423519
M. Wt: 281.33 g/mol
InChI Key: MSOVJICBNUXBMG-UHFFFAOYSA-N
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Description

6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine is a useful research compound. Its molecular formula is C17H16FN3 and its molecular weight is 281.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthetic Chemistry

1. Cycloaddition Reactions

The compound's structure suggests potential reactivity in cycloaddition reactions. For example, derivatives of cyclopropyl-substituted propyne iminium salts have been used as dienophiles in Diels-Alder reactions, yielding a range of novel compounds with complex substitution patterns (Gerster, Espenlaub, & Maas, 2006). Such reactions are fundamental in the construction of cyclic and polycyclic structures in organic synthesis.

2. Modification of Amides and Amines

The fluoro-containing heterocyclic derivatives, including compounds similar to the query, have been explored for modifying biologically active amides and amines. These modifications aim to introduce fluoro-containing heterocycles into the structures, potentially altering their physical, chemical, or biological properties (Sokolov et al., 2011; Sokolov et al., 2012).

3. Photolysis and Photolatent Bases

The photolysis of similar compounds has been investigated for the generation of photolatent bases. These studies reveal how certain chemical structures can undergo photolytic reactions to yield reactive intermediates or change their chemical behavior upon exposure to light, providing insights into photochemical processes and their applications in various fields, including materials science and photodynamic therapy (Wang et al., 2000).

4. Cyclocondensation Reactions

The behavior of similar imines in cyclocondensation reactions has been explored, highlighting their potential in synthesizing a variety of heterocyclic compounds. These reactions are crucial for the development of novel therapeutic agents and materials with unique properties (Sokolov et al., 2012; Sokolov et al., 2013).

properties

IUPAC Name

2-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3/c1-10-3-2-4-13(16(10)19)17-20-14-8-5-11(18)9-15(14)21(17)12-6-7-12/h2-5,8-9,12H,6-7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOVJICBNUXBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine
Reactant of Route 2
Reactant of Route 2
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine
Reactant of Route 3
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine
Reactant of Route 4
Reactant of Route 4
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine
Reactant of Route 5
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine
Reactant of Route 6
Reactant of Route 6
6-(1-cyclopropyl-6-fluoro-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-methylcyclohexa-2,4-dien-1-imine

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